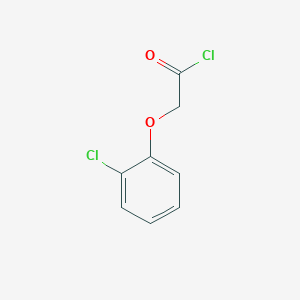
(Me)Tz-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a tetrazine linker for conjugation via the Diels-Alder reaction, specifically the copper-free click reaction with dienophiles . This compound is notable for its role in bio-orthogonal chemistry, which allows for selective reactions in biological environments without interfering with native biochemical processes.
Métodos De Preparación
(Me)Tz-butanoic acid can be synthesized through various synthetic routes. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with butanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent and may involve heating under reflux to ensure complete reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization to obtain a high-purity product .
Análisis De Reacciones Químicas
(Me)Tz-butanoic acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction involves the tetrazine group reacting with trans-cyclooctene (TCO) groups to form stable adducts.
Substitution Reactions: The azide group in this compound can participate in substitution reactions with various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include dienophiles like TCO, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Me)Tz-butanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of (Me)Tz-butanoic acid involves its role as a tetrazine linker in the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO groups to form stable adducts, enabling the selective conjugation of molecules in biological environments . This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various applications in chemistry and biology .
Comparación Con Compuestos Similares
(Me)Tz-butanoic acid is unique due to its tetrazine group, which allows for the inverse electron demand Diels-Alder reaction. Similar compounds include:
Tetrazine-based linkers: These compounds also contain tetrazine groups and are used in similar click chemistry applications.
Azide-based reagents: These compounds contain azide groups and can participate in click chemistry reactions, but may require different reaction conditions.
Other carboxylic acids: Compounds like benzoic acid and acetic acid have different functional groups and chemical properties, making them suitable for different types of reactions
This compound stands out due to its dual functionality as both a tetrazine linker and an azide-containing reagent, providing versatility in various chemical and biological applications .
Propiedades
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWECNWBYHJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2956715.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)



